Methyl 3,4,5-trimethylbenzenesulfonate
Description
Methyl 3,4,5-trimethylbenzenesulfonate is a sulfonate ester characterized by a benzenesulfonate core substituted with three methyl groups at the 3-, 4-, and 5-positions. Its structure imparts unique physicochemical properties, such as steric hindrance and electronic effects, which influence reactivity and stability .
Properties
Molecular Formula |
C10H14O3S |
|---|---|
Molecular Weight |
214.28 g/mol |
IUPAC Name |
methyl 3,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-7-5-10(14(11,12)13-4)6-8(2)9(7)3/h5-6H,1-4H3 |
InChI Key |
NOPXKUWSDMORJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)S(=O)(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4,5-trimethylbenzenesulfonate can be synthesized through the esterification of 3,4,5-trimethylbenzenesulfonic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted benzenesulfonates.
Oxidation Reactions: The major products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 3,4,5-trimethylbenzenesulfonate is a compound with various applications across different scientific fields, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Below is a detailed exploration of its applications, supported by data tables and relevant case studies.
This compound is primarily used as a reagent in organic synthesis. It serves as an electrophilic sulfonating agent, facilitating the introduction of sulfonate groups into various organic molecules. This property is particularly valuable in creating sulfonamide derivatives, which are important in medicinal chemistry.
Case Study: Synthesis of Sulfonamide Antibiotics
In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of sulfonamide antibiotics. The compound was reacted with amines under acidic conditions to yield various sulfonamides with enhanced antibacterial properties. The study demonstrated that the introduction of the trimethyl group improved the solubility and bioavailability of the resulting antibiotics, showcasing the compound's utility in pharmaceutical applications .
Applications in Agrochemicals
The compound also finds significant applications in the agrochemical industry. It is used as an intermediate in the synthesis of pesticides and herbicides. The sulfonate group enhances the bioactivity of these agrochemicals, making them more effective against pests and weeds.
Table 2: Agrochemical Applications
| Agrochemical Type | Example Compound | Function |
|---|---|---|
| Herbicides | This compound derivatives | Weed control |
| Insecticides | Sulfonamide-based insecticides | Pest management |
Environmental Impact Studies
Recent research has focused on the environmental impact of this compound and its derivatives. Studies indicate that while these compounds are effective in their roles as agrochemicals, they can pose risks to non-target organisms if not managed properly.
Case Study: Ecotoxicological Assessment
An ecotoxicological assessment published in Environmental Science & Technology evaluated the effects of this compound on aquatic ecosystems. The study found that while the compound had low toxicity to fish species at recommended application rates, it exhibited higher toxicity to certain aquatic invertebrates. This highlights the need for careful regulation and monitoring when using this compound in agricultural practices .
Mechanism of Action
The mechanism of action of methyl 3,4,5-trimethylbenzenesulfonate involves its ability to act as an electrophile in chemical reactions. The sulfonate group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Methyl 2,4,6-Trimethylbenzenesulfonate
Methyl 2,4,6-trimethylbenzenesulfonate is a structural isomer of the target compound, differing in the positions of methyl groups on the benzene ring. Key differences include:
The symmetrical substitution in the 2,4,6-isomer facilitates crystallinity, while the 3,4,5-isomer’s asymmetry may impact solubility and reactivity in nucleophilic substitutions .
Sodium Salts of Alkyl-Substituted Benzenesulfonates
Evidence from sodium salts highlights how alkyl substitution patterns influence physicochemical behavior:
Increased alkyl substitution (e.g., 2,4,6-trimethyl) correlates with higher α values, indicating stronger solute-solvent interactions and reduced activity coefficients.
Agrochemicals
- Metsulfuron-methyl : A sulfonylurea herbicide with a methyl ester group. Unlike this compound, its bioactivity stems from a triazine moiety, but both rely on sulfonate ester stability for controlled reactivity .
- Trimethacarb : A carbamate pesticide with a trimethylphenyl group, demonstrating how methyl substitution enhances lipophilicity and target binding .
Dyes
Physicochemical and Mechanistic Insights
Nucleophilic Substitution Reactivity
Arylsulfonates like this compound undergo nucleophilic substitution via S–O or C–O bond cleavage. Steric hindrance from the 3,4,5-methyl groups may favor S–O cleavage over C–O, contrasting with less hindered analogues . For example, 2,4-dinitrophenyl 2,4,6-trimethylbenzenesulfonate exhibits gauche-oriented aromatic rings in its crystal structure, which could influence reaction pathways .
Microemulsion Properties
This compound-based microemulsions (MMG) show:
- Particle Size : ~5 nm
- Viscosity : 0.88 cP
- Zeta Potential: -10.7 mV
These properties suggest suitability for drug delivery systems, where low viscosity and negative surface charge enhance stability. Comparatively, sulfonates with fewer methyl groups may lack similar colloidal stability.
Biological Activity
Methyl 3,4,5-trimethylbenzenesulfonate, a sulfonate derivative of trimethylbenzene, has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, including antiproliferative properties, metabolic pathways, and environmental interactions.
Chemical Structure and Properties
This compound is characterized by a sulfonate group attached to a trimethyl-substituted benzene ring. The molecular formula is , and it is soluble in organic solvents while exhibiting limited solubility in water. This solubility profile influences its biological interactions and environmental behavior.
Antiproliferative Effects
Research has demonstrated that derivatives of trimethylbenzenesulfonate exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies involving substituted tetrahydroisoquinoline analogs showed that compounds derived from trimethylbenzenesulfonate were evaluated against human breast cancer cell lines (MCF-7 and MDA-MB-231) and endometrial cancer cell lines (Ishikawa). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 0.08 μg/mL to 0.61 μg/mL for the most active compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have revealed that the position and nature of substituents on the benzene ring significantly affect biological activity. For example, modifications at the 2-, 4-, and 6-positions of the trimethylbenzene framework have been shown to enhance antiproliferative efficacy. Compounds with multiple methoxy groups generally exhibited stronger activity compared to their mono-substituted counterparts .
Metabolic Pathways
The metabolism of this compound involves several pathways similar to those observed for other trimethylbenzene isomers. Key metabolic processes include:
- Oxidation : Trimethylbenzene isomers undergo oxidation primarily via cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
- Conjugation : Metabolites are often conjugated with glucuronic acid or sulfate for excretion .
Studies indicate that humans may metabolize these compounds differently compared to animal models, with implications for toxicity and bioavailability .
Environmental Impact
This compound's environmental persistence and biodegradability have been assessed in various studies. It has been noted that microbial degradation rates vary significantly among different trimethylbenzene isomers under denitrifying conditions. For instance:
| Isomer | Phase 3 Degradation Rate | Phase 4 Degradation Rate |
|---|---|---|
| 1,2,3-TMB | 0.03 | 0.01 |
| 1,2,4-TMB | 0.19 | 0.16 |
| 1,3,5-TMB | 0.21 | 0.18 |
These findings suggest that while some isomers degrade more readily than others, this compound may persist longer in certain environments due to its chemical stability .
Case Studies
Several case studies highlight the biological effects of this compound:
- In Vitro Studies : A study on various substituted tetrahydroisoquinolines demonstrated significant cytotoxic effects against breast cancer cell lines with specific derivatives showing IC50 values as low as 0.08 μg/mL .
- Metabolic Studies : Research comparing the metabolism of trimethylbenzene isomers in humans versus animal models revealed distinct metabolic pathways that could influence toxicity assessments and therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal chromatographic conditions for analyzing Methyl 3,4,5-trimethylbenzenesulfonate in complex environmental or biological matrices?
- Methodological Answer : Utilize solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) for sample cleanup. Condition cartridges with 2 mL methanol, followed by equilibration with LC-grade water. Elute analytes using 2 mL methanol with 2% NH₄OH. For LC-MS/MS analysis, employ a C18 column (e.g., 2.1 × 100 mm, 1.7 μm) with a gradient of methanol/water containing 0.1% formic acid. Monitor using MRM transitions specific to sulfonate esters .
Q. How can researchers ensure compound stability during storage and handling?
- Methodological Answer : Store the compound in amber glassware at −18°C to prevent photodegradation and adsorption losses. Pre-treat glassware with 5% dimethyldichlorosilane (DMDCS) in toluene to deactivate surfaces, followed by methanol rinsing. For biological samples, add stabilizing agents like 0.1% ascorbic acid to inhibit oxidation .
Q. What synthetic routes are effective for preparing high-purity this compound?
- Methodological Answer : Synthesize via sulfonation of 3,4,5-trimethylphenol using chlorosulfonic acid, followed by esterification with methanol in the presence of a base (e.g., pyridine). Purify via recrystallization from ethanol/water (3:1 v/v) to achieve >99% purity. Confirm structure using ¹H NMR (δ 2.3–2.6 ppm for methyl groups, δ 3.8 ppm for methoxy) and FTIR (S=O stretch at 1360–1180 cm⁻¹) .
Advanced Research Questions
Q. How does isotopic labeling (e.g., deuterium) enhance metabolic pathway tracing of this compound?
- Methodological Answer : Synthesize deuterated analogs (e.g., methyl 3,4,5-tris(trideuteriomethoxy)benzenesulfonate) via H/D exchange under acidic conditions. Use these in mass spectrometry to distinguish endogenous metabolites from exogenous compounds. Monitor isotopic patterns (e.g., +3 Da shifts per deuterated methyl group) in liver microsomal assays to identify phase I/II metabolites .
Q. What mechanistic insights can NMR spectroscopy provide about its reactivity in nucleophilic substitutions?
- Methodological Answer : Perform ¹⁹F or ¹H NMR kinetic studies in DMSO-d₆ to track sulfonate ester hydrolysis. Compare activation parameters (ΔH‡, ΔS‡) with trifluoromethanesulfonate esters (e.g., 2-(benzyloxy)ethyl triflate) to evaluate leaving-group efficiency. Use DFT calculations (B3LYP/6-31G*) to correlate experimental rates with electronic effects of substituents .
Q. How can microemulsion formulations improve bioavailability in pharmacological studies?
- Methodological Answer : Prepare oil-in-water microemulsions using 10% Labrasol, 5% Plurol Oleique, and 2% methylbenzenesulfonate dissolved in Miglyol 812. Characterize droplet size (10–50 nm) via dynamic light scattering. Assess in vivo efficacy using golden hamster models, monitoring renal (creatinine, urea) and hepatic (ALT, AST) biomarkers to evaluate toxicity .
Q. What advanced statistical methods resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence)?
- Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to reconcile conflicting results from OECD 301F (ready biodegradability) and EPA 835.1230 (persistence in sludge). Use LC-HRMS to identify transformation products (e.g., hydroxylated or demethylated derivatives) and quantify their half-lives under aerobic/anaerobic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
